N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Overview
Description
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.32 g/mol It is known for its unique structure, which includes a nicotinamide core substituted with ethyl and methyl groups, as well as a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with N-ethyl-N-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in drug development.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide shares structural similarities with other nicotinamide derivatives and piperazine-containing compounds, such as:
- N-Ethyl-N-methyl-2-(1-piperidinyl)nicotinamide
- N-Methyl-2-(1-piperazinyl)nicotinamide
- N-Ethyl-2-(1-piperazinyl)nicotinamide .
Uniqueness
- The unique combination of the nicotinamide core with the ethyl and methyl groups, along with the piperazine ring, gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQZBUDRBVXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639922 | |
Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-62-7 | |
Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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